molecular formula C22H21FN2OS B2533434 (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone CAS No. 2034486-86-5

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone

Cat. No.: B2533434
CAS No.: 2034486-86-5
M. Wt: 380.48
InChI Key: LQVWMSRGKDROQB-UHFFFAOYSA-N
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Description

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C22H21FN2OS and its molecular weight is 380.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Exploration

A study by Prasad et al. (2018) discusses the synthesis and structural exploration of a related compound, highlighting its antiproliferative activity and structure. This research demonstrates the importance of structural analysis in understanding the potential biological activities of such compounds (Prasad et al., 2018).

Design and Synthesis for Medical Applications

Malik and Khan (2014) focus on the design and synthesis of derivatives for medical applications. Their research underscores the potential of such compounds in creating effective medical treatments, especially in the field of neurology (Malik & Khan, 2014).

One-Pot Synthesis Techniques

Belyaeva et al. (2018) detail a one-pot synthesis technique, which is crucial for efficient production of complex organic compounds like (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone. Such methodologies are key to simplifying and streamlining the synthesis process (Belyaeva et al., 2018).

Novel Derivatives and Antimicrobial Activity

Research by Desai et al. (2016) highlights the synthesis of novel derivatives containing moieties similar to the compound , examining their antibacterial and antifungal activities. This demonstrates the broad spectrum of potential applications of such compounds in fighting various microbial infections (Desai et al., 2016).

Photophysical Study and Luminescence

Shakirova et al. (2018) explore the photophysical properties and luminescence of related Ir(III) complexes. This study is relevant to the application of such compounds in materials science, particularly in the development of new luminescent materials (Shakirova et al., 2018).

Development of Specific Inhibitors

Peifer et al. (2007) discuss the development of specific inhibitors using related compounds, focusing on MAPK inhibition. Such research indicates the therapeutic potential of these compounds in treating various diseases (Peifer et al., 2007).

Synthesis of Biologically Active Compounds

Wang et al. (2016) describe the synthesis of significant intermediates for creating biologically active compounds. This highlights the role of such compounds in developing new pharmaceuticals (Wang et al., 2016).

Formulation Development for Clinical Studies

Burton et al. (2012) delve into formulation development for clinical studies, emphasizing the importance of creating stable and effective formulations for therapeutic use (Burton et al., 2012).

Antitumor Activity

Tang and Fu (2018) investigate the antitumor activity of related compounds, which is vital for the development of new cancer therapies (Tang & Fu, 2018).

Antioxidant Studies

Al-azawi (2016) focuses on the antioxidant properties of quinazolin derivatives, underscoring their potential in combating oxidative stress-related diseases (Al-azawi, 2016).

Properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(5-fluoro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2OS/c23-18-5-6-20-17(11-18)12-21(27-20)22(26)25-10-8-19(14-25)24-9-7-15-3-1-2-4-16(15)13-24/h1-6,11-12,19H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVWMSRGKDROQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC5=C(S4)C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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